N-cycloheptyl-2-phenoxybenzamide
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Overview
Description
N-cycloheptyl-2-phenoxybenzamide is an organic compound with the molecular formula C20H23NO2 It is characterized by a cycloheptyl group attached to the nitrogen atom of a benzamide structure, with a phenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-phenoxybenzamide typically involves the following steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of 2-phenoxybenzoic acid. This can be achieved through the reaction of phenol with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate.
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Amidation Reaction: : The 2-phenoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is subsequently reacted with cycloheptylamine to form this compound. This reaction is typically carried out in an inert solvent like dichloromethane, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: N-cycloheptyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cycloheptyl-2-phenoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-cycloheptyl-2-phenoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The phenoxy and cycloheptyl groups can influence the compound’s binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
N-cycloheptyl-2-phenoxybenzamide can be compared with other benzamide derivatives, such as:
N-cyclohexyl-2-phenoxybenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group. This difference can affect the compound’s physical properties and biological activity.
N-cyclooctyl-2-phenoxybenzamide: Contains a cyclooctyl group, which may result in different steric and electronic effects compared to the cycloheptyl derivative.
N-cyclopentyl-2-phenoxybenzamide: The smaller cyclopentyl group can lead to variations in reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the cycloheptyl and phenoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-cycloheptyl-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(21-16-10-4-1-2-5-11-16)18-14-8-9-15-19(18)23-17-12-6-3-7-13-17/h3,6-9,12-16H,1-2,4-5,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGUCNXWZLCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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